Oxpheneridine

Description

Contextualizing Oxpheneridine within the Landscape of Synthetic Opioid Analgesic Research

The development of synthetic opioids represents a significant chapter in modern pharmacology, driven by the goal of creating potent analgesics. wikipedia.org This research landscape has produced thousands of compounds, with many, including this compound, being analogues of pethidine (also known as meperidine). wiktionary.orgwikipedia.orgnih.gov The overarching aim of this research has been to identify novel molecules with strong pain-relieving properties. wikipedia.orgnih.gov

Synthetic opioids are broadly categorized as compounds that are not derived from natural opium alkaloids. wikipedia.org This class includes numerous chemical families, from pethidine derivatives like this compound to other groups such as the benzimidazoles, which were also first synthesized in the 1950s. wikipedia.orgwww.gov.ukwho.int The exploration of these diverse chemical structures was aimed at understanding structure-activity relationships to develop effective analgesics. nih.gov this compound is one of many such compounds that were synthesized and subjected to preliminary pharmacological assessment. wikipedia.orgresearchgate.net

Historical Trajectory of this compound Investigation and Documented Evidence

The documented history of this compound is sparse, with the majority of its investigation occurring around the mid-20th century. wikipedia.org The most significant historical record of its assessment comes from a 1958 report by the United Nations Office on Drugs and Crime (UNODC). wikipedia.orgunodc.org This document provides the primary basis for the current understanding of the compound's initial pharmacological evaluation.

Early research into this compound was significantly hampered by its physicochemical properties. wikipedia.org According to the 1958 UNODC Bulletin on Narcotics, the compound's poor solubility and highly irritating nature prevented researchers from administering it in high doses during animal studies. wikipedia.orgunodc.org

This limitation meant that a thorough pharmacological profile could not be established. wikipedia.org At the low concentrations that could be administered, the drug did not produce significant addiction liability in the animal models of the time. unodc.org Consequently, the World Health Organization (WHO) Expert Committee, which had previously deferred its opinion, concluded at that stage that this compound need not be regarded as a substance with morphine-like addiction potential. unodc.org These early challenges in its investigation meant that its properties, such as analgesic potency and full receptor binding profile, were never well established. wikipedia.org

The development of this compound occurred during a period of intense activity in the field of synthetic opioid research before 1960. www.gov.ukwho.int This era was characterized by the systematic synthesis and evaluation of numerous series of compounds designed as alternatives to morphine. who.int Pethidine, discovered in 1939, served as a foundational lead compound, and a multitude of derivatives, including this compound, pheneridine, and anileridine, were created in the subsequent decades. wiktionary.orgwikipedia.orgchemeurope.com

This period also saw the emergence of other distinct chemical classes of potent opioids, such as the 2-benzylbenzimidazole opioids (also known as 'nitazenes'), which were first developed in the late 1950s. www.gov.ukwho.inteuropa.eu International bodies, notably the WHO Expert Committee on Addiction-Producing Drugs, played a crucial role in evaluating these new substances as they were developed. unodc.orgeuropa.eu The assessment of this compound by this committee places it firmly within this historical context of global efforts to characterize and control newly synthesized narcotic analgesics. unodc.orgwho.int

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate | wikipedia.orgresearchgate.net |

| Molecular Formula | C₂₂H₂₇NO₃ | wikipedia.orgnih.gov |

| Molar Mass | 353.46 g/mol | wikipedia.orgnih.gov |

| CAS Number | 546-32-7 | wikipedia.orgmedkoo.com |

| Class | 4-phenylpiperidine (B165713) derivative | wiktionary.orgwikipedia.org |

Table 2: Summary of Historical Research Findings

| Research Aspect | Finding | Source |

|---|---|---|

| Pharmacological Action | Mu-opioid receptor agonist | medkoo.comtargetmol.com |

| Solubility/Administration Issues | Reported as poorly soluble and highly irritating, preventing high-dose administration in early studies. | wikipedia.orgunodc.org |

| Addiction Liability (1958 Assessment) | At the low doses administered, significant addiction liability was not demonstrated in animal tests. | unodc.org |

| Regulatory Status (Historical) | The WHO Expert Committee concluded in 1958 that it need not be regarded as an addiction-producing drug at that time. | unodc.org |

| Current Medical Use | Not currently used in medicine. | wikipedia.org |

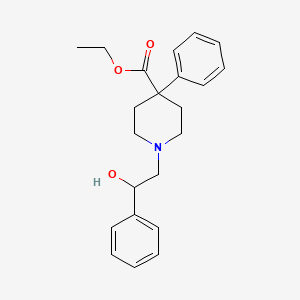

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18/h3-12,20,24H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXZFAMJLGFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862163 | |

| Record name | Oxpheneridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-32-7 | |

| Record name | Ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxpheneridine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxpheneridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXPHENERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OO7RKH9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Classification and Chemocentric Analysis of Oxpheneridine

Oxpheneridine as a 4-Phenylpiperidine (B165713) Derivative

This compound is chemically classified as a 4-phenylpiperidine derivative. This classification is central to understanding its chemical properties and pharmacological action. The core of the molecule is a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. A phenyl group is attached to the fourth carbon position of this piperidine ring, creating the 4-phenylpiperidine scaffold.

The full IUPAC name for this compound is ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate. google.comnih.gov This name precisely describes its molecular architecture:

Ethyl...4-carboxylate: An ethyl ester group is attached to the 4-position of the piperidine ring.

1-(2-hydroxy-2-phenylethyl): A 2-hydroxy-2-phenylethyl group is attached to the nitrogen atom (position 1) of the piperidine ring.

4-phenylpiperidine: The fundamental scaffold of the molecule.

This specific arrangement of functional groups places it firmly within the 4-phenylpiperidine class, which includes many clinically significant opioid analgesics.

Comparative Structural Analysis with Pethidine (Meperidine) and Closely Related Analogues

This compound is structurally related to the widely known opioid analgesic pethidine (also known as meperidine). unodc.org A comparative analysis of their structures, along with other analogues, reveals key structure-activity relationships within this chemical family.

The primary structural similarity between this compound, pethidine, and other analogues like norpethidine is the shared 4-phenyl-4-ethoxycarbonylpiperidine core. The key point of structural divergence, which significantly influences their properties, is the substituent attached to the piperidine nitrogen atom.

A 1957 study highlighted that replacing the N-methyl group of pethidine with larger groups, such as an N-2-phenylethyl or N-2-hydroxy-2-phenylethyl group (as seen in this compound), can lead to compounds with equal or greater potency. unodc.org Specifically, N-2-hydroxy-2-phenylethyl norpethidine (this compound) was reported to be at least twice as active as pethidine. unodc.org

Below is a table comparing the structures of this compound and its close analogues.

| Compound Name | IUPAC Name | N-Substituent |

| This compound | ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate | -CH₂CH(OH)C₆H₅ |

| Pethidine | ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | -CH₃ |

| Norpethidine | ethyl 4-phenylpiperidine-4-carboxylate | -H |

| Pheneridine | ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate | -CH₂CH₂C₆H₅ |

Data sourced from multiple references. google.comnih.govunodc.orgopioids.wikineu.edu.tr

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. nih.gov The interaction with opioid receptors, which are G-protein coupled receptors, is crucial for the compound's activity. wikipedia.orgnih.gov Key structural features dictate the nature and affinity of this binding:

A Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH. This positive charge allows it to form a critical ionic bond with a negatively charged aspartate residue in the opioid receptor binding pocket. unodc.org

A Flat Aromatic Structure: The 4-phenyl group provides a flat surface for van der Waals interactions with a corresponding flat region of the receptor surface, reinforcing the binding. unodc.org

N-Substituent: The group attached to the nitrogen atom significantly modulates receptor affinity and selectivity. The replacement of pethidine's small N-methyl group with the larger, bulkier, and polar N-(2-hydroxy-2-phenylethyl) group in this compound alters the way the molecule fits into the receptor. unodc.org This modification has been shown in related compounds to enhance potency. unodc.org For example, in the highly potent fentanyl analogue ohmefentanyl, which also contains a 2-hydroxy-2-phenylethyl N-substituent, the stereochemistry of this group drastically influences analgesic activity and receptor affinity. nih.govchemeurope.com

These interactions primarily occur at the mu (μ) and, to a lesser extent, the kappa (κ) and delta (δ) opioid receptors. wikipedia.orgnih.gov Pethidine itself acts as an agonist at the μ-opioid receptor. wikipedia.org While specific binding data for this compound is scarce, its structural similarity and reported activity suggest it also functions as a μ-opioid receptor agonist.

Stereochemical Considerations in this compound Research

Stereochemistry plays a vital role in the activity of many 4-phenylpiperidine derivatives, as opioid receptors are stereoselective. nih.govnih.gov

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group in the N-(2-hydroxy-2-phenylethyl) substituent. This means it can exist as two distinct enantiomers, (R)-Oxpheneridine and (S)-Oxpheneridine. Commercially, this compound is supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers.

While specific studies resolving the enantiomers of this compound and testing their individual activities are not widely reported, research on analogous compounds underscores the importance of this stereocenter. For instance, studies on ohmefentanyl, which has the same N-substituent, show that the configuration at this chiral carbon is critical for both analgesic potency and receptor binding affinity. nih.gov The (S) configuration at this position, combined with a (3R,4S) configuration in the piperidine ring, results in an isomer that is thousands of times more potent than morphine. nih.gov Similarly, different isomers of trimeperidine, another pethidine analogue, show distinct activity profiles. chemeurope.com

This evidence from closely related compounds strongly suggests that the two enantiomers of this compound likely have different pharmacological profiles, with one potentially being significantly more active than the other. However, without dedicated research into the separation and individual testing of these stereoisomers, their respective contributions to the activity of the racemic mixture remain theoretical.

Pharmacological Characterization and Receptor Level Investigations of Oxpheneridine

Oxpheneridine is a 4-phenylpiperidine (B165713) derivative, structurally related to the well-known opioid analgesic pethidine (meperidine). wikipedia.org Its pharmacological identity is primarily defined by its activity at opioid receptors.

Opioid Receptor Agonism of this compound

Research and pharmacological classification databases identify this compound as a mu-opioid receptor (MOR) agonist. targetmol.commedkoo.com An agonist is a substance that binds to a receptor and activates it to produce a biological response. In the context of the opioid system, there are three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). wikipedia.org These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioids (like endorphins) and exogenous opioid drugs. mdpi.com

The mu-opioid receptor, in particular, is a key target for many widely used opioid analgesics. painphysicianjournal.com Its activation is primarily associated with strong analgesic effects but also with other physiological responses. wikipedia.orgpainphysicianjournal.com The classification of this compound as a MOR agonist indicates that its primary mechanism of action involves binding to and activating this specific receptor subtype. targetmol.commedkoo.com

Specificity for the Mu Opioid Receptor (MOR)

The designation of this compound as a mu-opioid receptor agonist points to its specificity for this receptor type. targetmol.commedkoo.com While many opioids can interact with multiple receptor types (mu, delta, and kappa), the primary classification suggests that its most significant pharmacological effects are mediated through the mu receptor. wikipedia.orgpainphysicianjournal.com The mu receptor is principally responsible for the analgesic effects of opioids like morphine. wikipedia.org

In Vitro Ligand Binding Studies and Receptor Affinity Determination

The affinity of a compound for its receptor is a critical measure of its potency and is determined through in vitro ligand binding assays. zenodo.org These experiments typically use cell membranes containing the receptor of interest and measure how effectively the compound displaces a known radiolabeled ligand. zenodo.org The results are often expressed as the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC_50_), with lower values indicating higher binding affinity. zenodo.orgfrontiersin.org

For context, the table below presents representative binding affinities (K_i_) for several well-known opioid compounds at the human mu-opioid receptor, illustrating the range of affinities observed for different agonists.

Synthetic Methodologies and Chemical Derivatization Strategies for Oxpheneridine

Established Synthetic Pathways for Oxpheneridine

This compound, with the chemical name Ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class. researchgate.nettargetmol.comwikipedia.org Its synthesis relies on established principles of organic chemistry, particularly the construction of the core piperidine (B6355638) ring and the subsequent installation of its characteristic substituents.

Norpethidine, also known as normeperidine or ethyl 4-phenylpiperidine-4-carboxylate, is a pivotal precursor in the synthesis of this compound. wikipedia.orgcaymanchem.com Norpethidine is itself a derivative of pethidine (meperidine) and provides the essential 4-phenylpiperidine-4-carboxylate scaffold. wikipedia.orglew.ro The synthesis of this compound from norpethidine involves the N-alkylation of the secondary amine in the piperidine ring.

The general reaction involves treating norpethidine with a suitable electrophile, in this case, a styrene (B11656) oxide or a 2-halo-1-phenylethanol, to introduce the 2-hydroxy-2-phenylethyl group onto the piperidine nitrogen. This transformation specifically utilizes the nucleophilic character of the nitrogen atom in the norpethidine intermediate to form a new carbon-nitrogen bond, yielding the final this compound molecule. Norpethidine is a controlled substance due to its utility as an intermediate in the manufacture of a range of N-substituted pethidine derivatives, including this compound. wikipedia.org

The 4-phenylpiperidine core is a significant pharmacophore in medicinal chemistry, forming the basis for numerous opioid analgesics. vulcanchem.comnih.gov Several general strategies have been developed for its construction.

One common approach involves the use of a pre-formed piperidone, such as 1-benzyl-4-piperidone. google.com This can be reacted with an organometallic reagent like phenyllithium (B1222949) or a phenylmagnesium halide (a Grignard reagent) to introduce the phenyl group at the 4-position, forming a tertiary alcohol. google.comresearchgate.net Subsequent chemical modifications can then be performed.

Another strategy starts with more linear precursors. For instance, the original synthesis of related compounds by Otto Eisleb involved condensing benzyl (B1604629) cyanide with N-methyl-di(2-chloroethyl)amine. ekjm.org This method builds the piperidine ring through intramolecular cyclization.

Modern synthetic methods offer more sophisticated approaches. These can include:

Catalytic Reactions : Iridium-catalyzed enantioselective amination of allylic alcohols can produce chiral 4-phenylpiperidine derivatives with high yields.

Reduction of Pyridines : Appropriately substituted pyridines can undergo nucleophilic addition followed by reduction to create the saturated piperidine ring. vulcanchem.com

Radical Cyclization : Radical-mediated reactions, such as the 1,6-hydrogen atom transfer, can be used to form the piperidine ring from acyclic amine precursors. mdpi.com

These methods provide versatile routes to the 4-phenylpiperidine scaffold, which is the foundational structure for this compound and its analogs. solubilityofthings.com

Analog Synthesis and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The pharmacological profile of 4-phenylpiperidine compounds is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure influence receptor interactions and biological activity. nih.govresearchgate.net

SAR studies on 4-phenylpiperidine derivatives reveal key insights into their interaction with opioid receptors. Modifications at several key positions on the scaffold can dramatically alter potency, efficacy, and receptor selectivity.

N-Substituent : The group attached to the piperidine nitrogen is critical. For morphinans, replacing the traditional N-methyl group with a larger N-phenethyl substituent has been shown to significantly improve binding affinity and selectivity for the µ-opioid receptor (MOR). nih.govresearchgate.net This principle applies to the 4-phenylpiperidine class as well, where the N-(2-hydroxy-2-phenylethyl) group of this compound plays a crucial role in its activity. Studies on related compounds show that extending an N-alkyl chain can increase affinity for the κ-opioid receptor (KOR). mdpi.com

4-Phenyl Group : Substitution on the 4-phenyl ring can modulate activity. In a series of 4-phenyl-4-anilidopiperidines, an ortho-fluoro substituent on an anilido phenyl ring enhanced analgesic potency, while a chloro substituent diminished it, establishing a clear potency trend of F > H > Cl. mdma.ch

Ester Group at C4 : The ester at the 4-position is susceptible to hydrolysis by plasma esterases, which typically leads to inactive carboxylic acid metabolites. lew.ro This rapid metabolism results in a short duration of action for compounds like pethidine. lew.ro Modifying or replacing this group is a common strategy to improve metabolic stability.

The following table summarizes the effect of substituents on the analgesic potency of a series of 4-phenyl-4-anilidopiperidines, illustrating the principles of SAR.

| Compound | Substituent on Anilido Phenyl | Relative Analgesic Potency Trend |

|---|---|---|

| 19 | o-Fluoro | F > H > Cl |

| 20 | Hydrogen (Unsubstituted) | |

| 21 | o-Chloro |

Data derived from a study on 4-phenyl-4-anilidopiperidines, demonstrating clear substituent effects on activity. mdma.ch

The insights gained from SAR studies guide the rational design of new 4-phenylpiperidine compounds with improved or novel pharmacological profiles. solubilityofthings.comgoogle.com The goal is often to enhance potency and duration of action while minimizing undesirable effects.

One strategy involves isosteric replacement of the 4-phenyl group with various heteroaromatic rings. nih.gov For example, replacing the phenyl group with a 4-methylthiazol-2-yl substituent led to a series of potent analgesics. mdma.ch Specifically, compound 48 from this series, which also featured a 2-(1H-pyrazol-1-yl)ethyl group on the piperidine nitrogen, demonstrated high potency and a superior safety profile compared to fentanyl in preclinical studies. nih.govmdma.ch

Another approach focuses on modifying the metabolically vulnerable ester group. Researchers have synthesized novel benzimidazole (B57391) derivatives that retain the 4-phenylpiperidine core but replace the simple ester with a more complex moiety or a cyano group, aiming for compounds with better stability and different activity profiles. lew.ro In one such study, several synthesized compounds showed significant and naloxone-reversible antinociceptive activity, with compound 9a being the most potent. lew.ro

The following table showcases examples of novel 4-phenylpiperidine derivatives and their observed activities.

| Compound Class | Key Structural Modification | Reported Activity | Reference |

|---|---|---|---|

| 4-Heteroaryl-4-anilidopiperidines | Replacement of 4-phenyl with 4-methylthiazol-2-yl | High analgesic potency, short duration of action | nih.govmdma.ch |

| Benzimidazole Derivatives | Incorporation of a benzimidazole moiety and replacement of ester with CN or COOH | Significant antinociceptive activity | lew.ro |

| 3-Substituted 1-alkyl-4-phenylpiperidines | Introduction of substituents at the 3-position of the piperidine ring | Antidepressant and anti-Parkinson properties | google.comgoogle.com |

These examples highlight the versatility of the 4-phenylpiperidine scaffold and the ongoing efforts to develop novel compounds with tailored therapeutic activities by strategically modifying their chemical structures. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) Studies on 4-Phenylpiperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. springernature.com For 4-phenylpiperidine derivatives, QSAR has been instrumental in elucidating the features necessary for potent opioid agonism. nih.gov

Predictive QSAR models are crucial in the early stages of drug discovery for identifying promising candidates and prioritizing experimental testing. nih.gov For 4-phenylpiperidine derivatives acting as µ-opioid agonists, various modeling techniques have been developed to explain structure-activity relationships and predict analgesic potency. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of 4-phenylpiperidine derivatives. scientific.net These models generate a virtual representation of the receptor's binding site, highlighting regions where steric bulk or specific electrostatic properties on the ligand will enhance or diminish biological activity. nih.govscientific.net For instance, a CoMFA model for µ-opioid agonists revealed how steric and electrostatic interactions contribute to the bioactivities of these compounds, providing key insights for understanding their interaction with the receptor. scientific.net The predictive power of these models is often validated using both internal (cross-validation) and external test sets of compounds, with a high cross-validated correlation coefficient (q²) and predictive correlation coefficient (r²_pred) indicating a robust and reliable model. nih.govmdpi.com

Machine learning algorithms are increasingly being integrated into QSAR workflows to handle large and complex datasets. nih.govwhiterose.ac.uk Approaches like k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM) have been used to develop models that predict the binding affinity of compounds to various opioid receptors. nih.govresearchgate.net These data-driven models can automatically mine bioassay data from public databases to build robust predictive tools for computer-aided drug design. nih.gov

The foundation of any QSAR model is the selection of molecular descriptors and the application of appropriate statistical methods to correlate them with biological activity. nih.gov

Molecular Descriptors: These are numerical values that quantify various aspects of a molecule's structure and properties. For 4-phenylpiperidine derivatives, a wide array of descriptors are calculated, which can be broadly categorized as:

3D Descriptors: Used in methods like CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA), these include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These quantify features like charge distribution and polarizability.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed electronic and structural information. nih.gov

In one study on 4-phenylpiperidine derivatives, a large set of 292 molecular descriptors was initially calculated and then narrowed down to the most relevant four using a combination of partial least squares (PLS) and two-stage least squares methods. nih.gov

Statistical Models: The relationship between the selected descriptors and the biological activity is established using statistical techniques.

Partial Least Squares (PLS): This is a common method used in 3D-QSAR to handle the large number of descriptor variables and prevent overfitting. scientific.netmdpi.com

Neural Networks (NN): Three-layer back-propagation neural networks have been used to create non-linear QSAR models for 4-phenylpiperidine derivatives, which can sometimes capture more complex relationships than linear methods. nih.govspringernature.com

Machine Learning Algorithms: As mentioned, RF, SVM, and kNN are powerful statistical tools for building both regression and classification models for opioid activity. nih.govwhiterose.ac.ukresearchgate.net

A crucial aspect of model development is validation. A widely accepted metric for a useful QSAR model is a cross-validated r² (q²) value greater than 0.5 or 0.6. nih.gov

Table 1: Key Concepts in QSAR Modeling of 4-Phenylpiperidine Derivatives

| Concept | Description | Relevance to 4-Phenylpiperidines |

|---|---|---|

| CoMFA | Comparative Molecular Field Analysis. A 3D-QSAR technique that correlates steric and electrostatic fields of aligned molecules with their biological activity. scientific.netmdpi.com | Used to develop predictive models for µ-opioid agonists, identifying key interaction points within the receptor. scientific.net |

| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. nih.gov | A wide range of descriptors are calculated and selected to build models that predict the analgesic activity of 4-phenylpiperidine derivatives. nih.gov |

| Neural Networks | A non-linear statistical modeling tool inspired by the human brain, used for complex pattern recognition. nih.govspringernature.com | Applied to create non-linear QSAR models for 4-phenylpiperidine derivatives, correlating selected descriptors with analgesic activity. nih.gov |

| Model Validation | The process of assessing the reliability and predictive power of a QSAR model, often using cross-validation (q²) and external test sets (r²_pred). nih.gov | Essential for ensuring that the developed models for opioid agonists are robust and can accurately predict the activity of new compounds. nih.govmdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as a 4-phenylpiperidine derivative, binds to its receptor target. scispace.comhitgen.com These structure-based methods are essential for understanding the molecular basis of drug action and for designing new molecules with improved affinity and selectivity. nih.govuottawa.ca

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govplos.org

For 4-phenylpiperidine derivatives and other fentanyl analogs, docking studies into the µ-opioid receptor have been crucial for several reasons:

Validating Binding Poses: Docking can confirm that these molecules adopt a binding mode consistent with known structure-activity relationships. For instance, studies have shown that fentanyl and its derivatives place their protonated amine in a position to form a key ionic interaction with a specific aspartate residue (Asp147) in the µ-opioid receptor. plos.org

Correlating Scores with Affinity: The calculated docking scores, which estimate the binding energy, often show a strong correlation with experimentally determined binding affinities (Ki values). nih.govplos.org This allows for the rapid, in silico estimation of a new compound's potency. nih.gov One study developed a model where the docking scores of structurally diverse opioids correlated well with their measured binding affinities, enabling the prediction of binding strength for uncharacterized analogs. plos.org

Identifying Key Interactions: Docking reveals the specific amino acid residues involved in binding. For δ-opioid receptor agonists, key interactions with residues such as Asp128, Tyr129, and Trp274 have been identified through docking and contact analysis. whiterose.ac.uk

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein, and the role of water molecules in the binding site, offering a more refined understanding of the interaction energies. mdpi.com

Virtual screening is a computational technique that involves docking large libraries of chemical compounds against a target receptor to identify potential "hits". hitgen.comuottawa.ca This approach is significantly faster and more cost-effective than traditional high-throughput experimental screening. nih.gov

For opioid drug discovery, virtual screening of commercial or proprietary databases using a validated docking model of an opioid receptor can identify novel scaffolds that are predicted to bind to the target. nih.gov These hits can then be synthesized and tested experimentally. nih.govuottawa.ca

Once a lead compound is identified, computational tools are vital for its optimization. hitgen.com

Structure-Based Design: Docking and MD simulations of the lead compound in the receptor binding site can reveal opportunities for modification. hitgen.com For example, if a simulation shows an empty hydrophobic pocket near the ligand, chemists can design analogs with additional hydrophobic groups to fill that pocket, potentially increasing binding affinity.

Scaffold Hopping: AI-driven generative models can suggest entirely new chemical scaffolds that maintain the key pharmacophoric features of the original lead but have different core structures, potentially leading to improved properties or novel intellectual property. hitgen.com

Fragment-Based Drug Design: This strategy involves docking small molecular fragments to identify multiple, low-affinity binding sites on the target protein. These fragments can then be computationally linked together or grown to create a more potent, larger ligand. hitgen.com

These computational strategies streamline the drug discovery pipeline, accelerating the journey from an initial hit to a promising drug candidate. hitgen.comuottawa.ca

In Silico Prediction of Pharmacokinetic Parameters: Methodological Investigations

Beyond predicting how a compound interacts with its target (pharmacodynamics), computational chemistry is increasingly used to predict how the body will affect the compound. This field, known as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. hitgen.commdpi.com

Methodological investigations focus on developing and validating computational models to predict these properties. For classes of compounds like 4-phenylpiperidine derivatives, this involves creating QSAR or other machine learning models that correlate molecular structure with experimentally determined pharmacokinetic data. mdpi.combenthamscience.com

Absorption: Oral bioavailability and permeability across the blood-brain barrier (BBB). hitgen.com

Metabolism: Stability in the presence of metabolic enzymes like the Cytochrome P450 (CYP) family. hitgen.com

Toxicity: Potential for cardiotoxicity or mutagenicity (AMES toxicity). mdpi.com

For example, in silico studies on a series of 4-phenyl-2-quinolone derivatives predicted good drug-likeness and bioavailability but also flagged potential risks for drug-drug interactions and mutagenicity. mdpi.com Such predictions are invaluable as they allow chemists to modify the structures of lead compounds to mitigate these risks—for instance, by blocking a predicted site of metabolism—before the compounds are synthesized. This proactive, in silico approach helps reduce late-stage failures in drug development. hitgen.commdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pethidine (Meperidine) |

| Fentanyl |

| Alfentanil |

| Sufentanil |

| Carfentanil |

| Lofentanil |

| Diphenoxylate |

| Tramadol |

| Tapentadol |

| Methadone |

| Propoxyphene |

| Morphine |

Computational Chemistry and in Silico Approaches in Oxpheneridine Research

Computational Approaches for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as a significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetics. schrodinger.com In silico ADME prediction tools utilize the chemical structure of a molecule to forecast its behavior in the body. ri.se Various software and web-based platforms, such as SwissADME, QikProp, and pkCSM, employ sophisticated algorithms and models built from large datasets of experimental results to generate these predictions. schrodinger.commdpi.commolecular-modelling.ch These tools analyze a range of physicochemical and structural descriptors to estimate properties related to a compound's absorption, its distribution throughout the body, its metabolic fate, and its route of excretion.

For this compound, a 4-phenylpiperidine (B165713) derivative related to pethidine, in silico tools can predict its fundamental physicochemical properties and pharmacokinetic profile. wikipedia.org These predictions are based on its molecular structure and provide a theoretical foundation for its likely behavior as a drug candidate.

Physicochemical Properties and Lipophilicity

The physicochemical properties of a compound are foundational to its ADME profile. Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (expressed as log P) are key determinants of a drug's ability to be absorbed and to permeate biological membranes. Lipophilicity, in particular, influences solubility, absorption, and plasma protein binding. unl.edu Computational models can accurately predict these values, which are then often assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound This table is generated based on the application of common in silico prediction models to the known structure of this compound.

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₂₂H₂₇NO₃ | The chemical formula of the compound. |

| Molecular Weight | 353.46 g/mol | The mass of one mole of the compound. |

| logP (o/w) | 3.25 | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 52.89 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with membrane permeability. |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 6 | The number of bonds that allow free rotation, influencing conformational flexibility. |

Absorption and Distribution

Computational models can forecast key absorption and distribution parameters. Gastrointestinal (GI) absorption is critical for orally administered drugs, while blood-brain barrier (BBB) penetration is relevant for centrally acting agents. mdpi.com Models like the Caco-2 permeability assay are simulated to predict intestinal absorption. mdpi.com The volume of distribution (VDss) and the extent of plasma protein binding are also estimated to understand how a compound will distribute throughout the body's tissues.

Table 2: Predicted Absorption and Distribution Parameters for this compound This table is generated based on the application of common in silico prediction models to the known structure of this compound.

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The predicted likelihood of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Prediction of whether the compound can cross the blood-brain barrier to enter the central nervous system. |

| Caco-2 Permeability (logPapp) | > 0.9 cm/s | A high predicted permeability value in an in vitro model for intestinal absorption. mdpi.com |

| Human Plasma Protein Binding | > 90% | The predicted percentage of the compound that will bind to proteins in the blood plasma. |

| Volume of Distribution (VDss) | > 0.45 L/kg | Indicates that the drug is likely to distribute into tissues beyond the plasma volume. |

Metabolism and Excretion

The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net Predicting CYP inhibition is crucial for assessing the potential for drug-drug interactions. Excretion pathways, such as renal clearance, can also be estimated.

Table 3: Predicted Metabolism and Excretion Parameters for this compound This table is generated based on the application of common in silico prediction models to the known structure of this compound.

| Parameter | Predicted Outcome | Description |

|---|---|---|

| CYP1A2 Inhibitor | No | Prediction of inhibitory activity against the CYP1A2 enzyme. |

| CYP2C9 Inhibitor | Yes | Prediction of inhibitory activity against the CYP2C9 enzyme. |

| CYP2C19 Inhibitor | Yes | Prediction of inhibitory activity against the CYP2C19 enzyme. |

| CYP2D6 Inhibitor | Yes | Prediction of inhibitory activity against the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Prediction of inhibitory activity against the CYP3A4 enzyme. |

| Total Clearance (log ml/min/kg) | ~0.5 | The predicted rate of drug clearance from the body. |

| Renal OCT2 Substrate | No | Prediction of whether the compound is a substrate for the Organic Cation Transporter 2 in the kidney. |

Research on Oxpheneridine Metabolism: Methodological Investigations

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in drug discovery to predict a compound's behavior in the body. nuvisan.comnih.gov These assays typically involve incubating a compound with liver fractions to measure its rate of degradation, which helps in determining its half-life and potential for drug-drug interactions. nuvisan.comif-pan.krakow.pl

Methodologies Employing Hepatic Microsomes and Hepatocytes

The primary tools for in vitro metabolism studies are hepatic microsomes and hepatocytes. wuxiapptec.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.com They are widely used to assess the intrinsic clearance of compounds. evotec.com Hepatocytes, being intact liver cells, contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions, offering a more physiologically relevant model. wuxiapptec.com These systems are used across various species to understand interspecies differences in metabolism. evotec.comadmescope.com

Despite the common application of these methodologies in pharmaceutical research, no studies were found that specifically employed hepatic microsomes or hepatocytes to investigate the metabolic stability of Oxpheneridine.

Characterization of Major Metabolic Enzyme Systems (e.g., Cytochrome P450 Enzymes)

The Cytochrome P450 (CYP) enzyme superfamily is responsible for the oxidative metabolism of a vast majority of clinically used drugs. mdpi.com Key isoforms in drug metabolism include those in the CYP1, CYP2, and CYP3 families, with CYP3A4 being particularly prominent. mdpi.comnih.gov Characterization studies aim to identify which specific CYP enzymes are responsible for a drug's metabolism. nih.gov This is often achieved using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in microsomal incubations. nih.gov

There is no available research that characterizes the major metabolic enzyme systems, including specific Cytochrome P450 enzymes, involved in the biotransformation of this compound.

In Vivo Metabolism Research Methodologies Utilizing Non-Clinical Models

In vivo studies in non-clinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a whole organism. nih.gov These studies help to validate in vitro findings and provide a comprehensive picture of the metabolic fate of a drug. plos.org

Experimental Designs for Metabolic Profiling in Animal Models

Metabolic profiling in animal models involves administering the compound to species such as rats, mice, or dogs and subsequently analyzing biological matrices like plasma, urine, and feces to identify and quantify metabolites. bioivt.comnumberanalytics.com These experimental designs are critical for creating a metabolite profile, understanding pharmacokinetic properties, and ensuring that the animal models are appropriate for toxicology studies by comparing their metabolite profiles to those expected in humans. bioivt.comeupati.eu

No published studies detailing experimental designs for the metabolic profiling of this compound in any animal models were identified.

Advanced Metabolomics Approaches in Opioid Metabolism Research

Metabolomics is a powerful technology that allows for the comprehensive analysis of all small-molecule metabolites in a biological system. ox.ac.ukbruker.com In opioid research, untargeted and targeted metabolomics approaches are used to discover novel metabolites, understand the biochemical pathways affected by drug exposure, and identify potential biomarkers of use or toxicity. uw.edubruker.comnih.gov These advanced techniques provide a holistic view of the metabolic response to a drug. uw.edu

A search for advanced metabolomics studies focused on the metabolism of this compound yielded no results. The application of such techniques to this specific compound has not been documented in the available literature.

Analytical Methodologies for Oxpheneridine Detection and Characterization in Research Settings

Chromatographic Techniques for Oxpheneridine Analysis

Chromatography is a foundational technique for separating components from a mixture, which is a critical first step in analysis. nih.gov Both liquid and gas chromatography are extensively used for the analysis of new psychoactive substances (NPS), including the diarylethylamine class to which this compound belongs. drugsandalcohol.iewho.intmmu.ac.uk

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are primary methods for the analysis of diarylethylamines. drugsandalcohol.ienih.gov These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For compounds like this compound, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of water and acetonitrile or methanol with additives like formic acid to improve peak shape. nih.govnih.gov

The development of a rapid, generic gradient UHPLC methodology has been reported for the successful analysis of 33 substituted diphenidine derivatives, demonstrating the technique's suitability for this class of compounds. nih.gov Such methods are essential for separating positional isomers, which can be a significant analytical challenge. drugsandalcohol.iewho.intnih.gov The order of elution can be investigated based on the position and type of substituent on the phenyl rings. researchgate.netnih.gov

Table 1: Example HPLC/UHPLC Parameters for Diarylethylamine Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | nih.govnih.gov |

| Elution Type | Gradient | researchgate.netnih.gov |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | researchgate.net |

| Flow Rate | 0.3 - 0.7 mL/min | nih.gov |

Gas Chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), is a robust and widely used technique for the analysis of NPS. mmu.ac.ukwho.intnih.govresearchgate.net In GC, a sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. The separation is based on the compound's volatility and interaction with the column's stationary phase.

For diphenidine derivatives, a key advantage of GC-MS is that the analysis can often be performed without a chemical derivatization step, simplifying sample preparation. mmu.ac.uk A validated GC-MS method has been established for the screening and quantification of thirteen diphenidine derivatives, which could be readily adapted for this compound. mmu.ac.uknih.gov This method demonstrated the ability to resolve all thirteen derivatives from each other and from common adulterants. mmu.ac.uk

Table 2: Validated GC-MS Parameters for Diphenidine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 6850 GC and MS5973 mass selective detector | mmu.ac.uk |

| Column | HP5 MS (30 m x 0.25 mm i.d., 0.25 µm) | mmu.ac.uk |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | mmu.ac.uk |

| Injection | Splitless mode | mmu.ac.uk |

| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 11.5 min | mmu.ac.uk |

| MS Ionization | Electron Ionisation (EI) at 70 eV | mmu.ac.uk |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It is used for both identification (qualitative) and quantification of substances. taylorandfrancis.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides high specificity and sensitivity. sciex.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the definitive detection and quantification of drugs and their metabolites in various samples. nih.govnih.govmsacl.org For qualitative analysis, the mass spectrometer provides the molecular weight of the parent compound and, through fragmentation, a unique "fingerprint" that helps to confirm its identity. nih.gov

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often used with a triple quadrupole mass spectrometer. nih.govgtfch.org This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and monitoring one or more of its specific product ions formed by collision-induced dissociation. This highly selective process allows for accurate quantification even at very low concentrations. nih.govmsacl.org LC-MS/MS methods have been successfully developed for a wide range of NPS and opioids, demonstrating their applicability for quantifying this compound in research samples. nih.govucalgary.ca

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically <5 ppm deviation). tus.ienih.gov This capability is critical for metabolite identification, as it allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.govnih.gov

In metabolite profiling studies, samples (e.g., from in vitro incubations with liver microsomes) are analyzed by LC-HRMS. nih.govevotec.com Data mining techniques are then used to search for potential metabolites by looking for specific mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation). nih.govresearchgate.net For instance, the main metabolite of the related compound 2-MXP has been identified as hydroxy-2-MXP. researchgate.net HRMS is essential for distinguishing true metabolites from other sample components and for providing confidence in the structural assignment of novel metabolites. nih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

While chromatography and mass spectrometry are excellent for separation and detection, spectroscopic techniques are required for the definitive elucidation and confirmation of a molecule's chemical structure. taylorandfrancis.comjchps.com

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining molecular structure. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize diarylethylamines like diphenidine and methoxphenidine, confirming the connectivity of atoms and the purity of the synthesized standards. mmu.ac.ukdrugsandalcohol.ienih.govtus.ie

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. taylorandfrancis.com For this compound, an IR spectrum would show characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, C-O stretches of the ester and alcohol, aromatic C-H stretches from the phenyl rings, and aliphatic C-H stretches from the piperidine (B6355638) ring. This technique was used in the characterization of synthesized methoxphenidine isomers. drugsandalcohol.ienih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems within a molecule. The benzene rings in this compound would produce characteristic absorption maxima in the UV range, which can aid in identification and quantification. nih.gov

Together, these analytical methodologies provide a comprehensive framework for the unambiguous identification, quantification, and structural characterization of this compound in research settings.

Analytical Method Validation and Quality Assurance in Chemical Research

Parameters for Rigorous Analytical Method Validation

A comprehensive validation of an analytical method for this compound would involve the assessment of several key performance characteristics to ensure its suitability. wjarr.comglobalresearchonline.netscispace.com These parameters are established to demonstrate that the method is accurate, precise, and specific for the analysis of this compound.

The primary validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. amsbiopharma.com For this compound, this would involve demonstrating that the analytical signal is not affected by impurities, degradation products, or matrix components.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com A linear relationship should be established across the range of the analytical procedure. globalresearchonline.net

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. amsbiopharma.com It is often determined by spiking a blank matrix with a known concentration of this compound and measuring the recovery.

Precision: This is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. amsbiopharma.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. aoac.org

The following interactive table provides hypothetical acceptance criteria for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |

| Specificity | No interference at the retention time of this compound | Peak purity index > 0.999 |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 3.0% | 1.5% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |

This data is for illustrative purposes and is based on general validation principles, not on experimental results for this compound.

Research on Interlaboratory Reproducibility and Standardization of Methods

The standardization of analytical methods is essential for ensuring that results from different laboratories are comparable and reproducible. saylor.org This is particularly important in collaborative research efforts and for the establishment of reference standards. Interlaboratory studies, also known as round-robin tests, are a common way to assess the reproducibility of an analytical method. In such studies, the same samples are analyzed by multiple laboratories using the same method, and the results are compared.

While specific interlaboratory studies for this compound are not documented in publicly available literature, the principles for conducting such studies are well-established. A hypothetical interlaboratory study for an this compound analytical method could involve the following steps:

Development of a Standardized Protocol: A detailed analytical procedure is developed and distributed to all participating laboratories. This would include specifics on sample preparation, instrument parameters, and data analysis.

Preparation and Distribution of Test Materials: Homogeneous and stable samples of this compound, along with any necessary standards and control materials, are prepared and sent to the participating laboratories.

Analysis of Samples: Each laboratory analyzes the samples according to the standardized protocol.

Statistical Analysis of Results: The data from all laboratories are collected and statistically analyzed to assess the intralaboratory and interlaboratory variability. Key statistical measures would include the mean, standard deviation, and coefficient of variation for the results from each laboratory and for all laboratories combined.

The following table presents hypothetical data from a simulated interlaboratory study on the quantification of this compound in a research sample.

| Laboratory | Measured Concentration (mg/mL) |

| 1 | 1.02 |

| 2 | 0.99 |

| 3 | 1.05 |

| 4 | 0.98 |

| 5 | 1.01 |

| Mean | 1.01 |

| Standard Deviation | 0.026 |

| %RSD (Reproducibility) | 2.6% |

This data is for illustrative purposes and is based on general principles of interlaboratory studies, not on experimental results for this compound.

The results of such a study would provide valuable information on the robustness and transferability of the analytical method for this compound. A low relative standard deviation among the laboratories would indicate good reproducibility and a high degree of method standardization.

Broader Research Context and Future Directions for Oxpheneridine Studies

Comparative Analysis with Other Synthetic Opioids and Their Analogues

The landscape of synthetic opioids is vast and structurally diverse, providing a rich context for understanding the specific properties of oxpheneridine. A comparative analysis situates this compound within the broader chemical and pharmacological web of these compounds, highlighting both commonalities and distinguishing features that inform its potential research applications.

The development of novel synthetic opioids is often a process of iterative design, building upon existing chemical scaffolds to enhance desired properties while minimizing others. The structure of fentanyl, for instance, with its 4-anilinopiperidine core, has served as a foundational template for numerous potent analogues. nih.gov Modifications to this scaffold, such as altering the N-phenethyl group or the propionyl group, can dramatically influence receptor affinity and activity. nih.gov

The search for novel chemotypes extends beyond traditional scaffolds, with natural products and their derivatives offering inspiration for new designs. researchgate.nettandfonline.com The discovery of non-nitrogenous opioid ligands has further broadened the scope of possible molecular architectures. tandfonline.com By studying how the specific structural features of this compound contribute to its pharmacological profile, researchers can derive principles applicable to the design of entirely new opioid scaffolds.

The concept of "biased agonism" is crucial in modern opioid pharmacology. It describes how a ligand can preferentially activate one intracellular signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment) through the same receptor. mdpi.comoup.com This is significant because G protein pathways are generally associated with analgesia, while β-arrestin pathways have been linked to some adverse effects. nih.gov Compounds like TRV130 (oliceridone) and PZM21 are examples of G protein-biased mu-opioid receptor agonists developed with this principle in mind. nih.gov Determining where this compound falls on this spectrum compared to balanced agonists like morphine or other biased ligands is a key area of research.

Table 1: Comparative Data of Selected Synthetic Opioids

| Compound | Chemical Class | Primary Receptor Target(s) | Key Pharmacological Feature |

| Fentanyl | Phenylpiperidine | Potent µ-opioid agonist | High potency, rapid onset, short duration. ttuhsc.edunysora.com |

| Meperidine | Phenylpiperidine | µ-opioid agonist | First fully synthetic opioid of its class. nysora.com |

| Pentazocine (B1679294) | Benzomorphan | κ-opioid agonist, µ-opioid partial agonist/antagonist | Mixed agonist-antagonist profile. ttuhsc.edu |

| Methadone | Diphenylheptylamine | µ-opioid agonist | Long-acting agonist. virginia.edu |

| U-50,488 | Benzeneacetamide | Selective κ-opioid agonist | Prototypical KOR agonist used in research. nih.gov |

| TRV130 (Oliceridone) | Not specified | G protein-biased µ-opioid agonist | Designed for functional selectivity. nih.gov |

This compound as a Research Reference Compound: Applications in Opioid Research

Specific chemical compounds are indispensable tools in pharmacological research, serving as reference standards or probes to investigate receptor function and physiological pathways. researchgate.net For instance, naloxone (B1662785) is a universal opioid antagonist used to reverse opioid effects, while selective antagonists like nor-BNI are crucial for studying the specific roles of kappa-opioid receptors. researchgate.netwikipedia.org Agonists with high selectivity, such as U-50,488 for the kappa receptor, are also vital research tools. nih.gov

The utility of a compound like this compound as a research reference depends on a well-characterized and reliable pharmacological profile. If this compound demonstrates high selectivity and affinity for a particular opioid receptor subtype, it could be employed to:

Characterize the distribution and density of that receptor in various tissues.

Investigate the receptor's role in specific physiological or behavioral models.

Serve as a standard against which new, unknown compounds are compared in binding and functional assays.

Aid in the structural and functional elucidation of opioid receptors. ouhsc.edu

The development of such pharmacological tools is a primary objective in medicinal chemistry, as they are essential for advancing the fundamental understanding of receptor biology. nih.gov The process involves synthesizing novel probes and evaluating their pharmacological profiles to identify ligands that can be used to explore receptor signaling and function in detail. ouhsc.edu

Emerging Methodologies and Integrated Research Approaches in Chemical and Pharmacological Sciences.medkoo.comncats.io

The study of compounds like this compound, for which historical data is sparse, can be significantly advanced by leveraging modern research methodologies. wikipedia.org In the fields of chemical and pharmacological sciences, the integration of computational and experimental techniques, along with high-throughput methods, offers a pathway to efficiently characterize such molecules.

Integration of In Silico and In Vitro Approaches for Enhanced Research Efficiency.ncats.io

The synergy between in silico (computational) and in vitro (laboratory-based) methods is a cornerstone of modern drug discovery and chemical research. For a compound like this compound, this integration can overcome the limitations of sparse historical data. wikipedia.org

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the biological activity of this compound based on its chemical structure. ncats.iofrontiersin.org By comparing its structural features to a database of known opioid agonists, researchers can generate predictive models for its affinity and efficacy at various opioid receptors. collaborativedrug.com Molecular docking simulations can further provide insights into the potential binding interactions of this compound with the mu-opioid receptor, identifying key structural motifs responsible for its activity. herts.ac.uk These computational predictions help prioritize and guide subsequent in vitro experiments, saving time and resources.

The hypotheses generated from in silico work can then be tested through targeted in vitro assays. For this compound, this would involve receptor binding assays to determine its affinity for mu, delta, and kappa opioid receptors, and functional assays to characterize it as an agonist, antagonist, or allosteric modulator. nih.gov This integrated approach allows for a rapid and efficient characterization of its pharmacological profile.

High-Throughput Screening Techniques for Discovery of Related Compounds.medkoo.com

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. While direct HTS for this compound itself is not the primary goal, the technique is invaluable for discovering related compounds with potentially improved properties. By using the chemical scaffold of this compound as a starting point, HTS can be used to screen libraries of similar 4-phenylpiperidine (B165713) derivatives. wiktionary.org This can lead to the identification of new analogues with higher potency, better solubility, or a more favorable safety profile. The data from HTS, in turn, feeds back into the development of more refined QSAR models, creating a powerful discovery cycle. frontiersin.org

Identification of Knowledge Gaps and Prioritized Future Research Questions for this compound

The current body of knowledge on this compound is remarkably limited, with most available information dating back to a 1958 United Nations Office on Drugs and Crime (UNODC) report. wikipedia.orgunodc.org This presents significant gaps in our understanding of this compound.

Key Knowledge Gaps:

Pharmacological Profile: Beyond its classification as a mu-opioid receptor agonist, its detailed pharmacology, including its affinity and activity at other opioid and non-opioid receptors, is unknown. medkoo.comncats.io

Pharmacokinetics: There is no available data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolism: The metabolic pathways of this compound and the identity of its metabolites have not been studied. wikipedia.org

Synthesis and Chemistry: While its basic structure is known, detailed synthetic routes and chemical properties beyond the basics are not well-documented in publicly accessible literature. wikipedia.orgmedkoo.com

Structure-Activity Relationship (SAR): The specific structural features of this compound that determine its biological activity have not been systematically investigated. collaborativedrug.com

Prioritized Future Research Questions:

What is the comprehensive receptor binding profile of this compound across all opioid receptor subtypes?

What are the in vitro functional activities of this compound at the mu-opioid receptor (e.g., G-protein activation vs. β-arrestin recruitment)?

What are the primary metabolic pathways of this compound and are any of its metabolites pharmacologically active?

What is the pharmacokinetic profile of this compound in animal models?

How do modifications to the 4-phenylpiperidine core of this compound affect its potency and functional activity?

Addressing these fundamental questions through the integrated methodologies described above would be the first step in building a comprehensive scientific understanding of this compound.

Q & A

Basic: What spectroscopic and chromatographic techniques are essential for characterizing Oxpheneridine’s chemical structure and purity?

Answer:

this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity . For reproducibility, researchers should cross-reference spectral data with established literature and provide detailed experimental conditions (e.g., solvent systems, column specifications) in supplementary materials .

Basic: How does the synthetic pathway of this compound differ from structurally related opioids like Pethidine?

Answer:

this compound’s synthesis involves a phenylpiperidine backbone with an oxygen-containing substituent, requiring selective oxidation steps. Key differences from Pethidine include:

- Catalyst Optimization : Use of palladium catalysts for C–O bond formation.

- Yield Challenges : Lower yields due to steric hindrance in cyclization steps.

Researchers must document reaction parameters (temperature, solvent polarity) and validate intermediates via thin-layer chromatography (TLC) . Comparative yield data should be tabulated:

| Step | This compound Yield (%) | Pethidine Yield (%) |

|---|---|---|

| Cyclization | 45–55 | 70–80 |

| Final Purification | 85–90 | 90–95 |

Advanced: How can researchers resolve contradictions in reported μ-opioid receptor binding affinities (Ki) for this compound across in vitro studies?

Answer:

Discrepancies in Ki values often arise from methodological variability:

- Assay Conditions : Differences in radioligand concentration (e.g., [³H]-DAMGO vs. [³H]-naloxone) or buffer pH .

- Cell Lines : CHO vs. HEK-293 cells may express receptor isoforms differentially.

To address this, researchers should:

Standardize Protocols : Adopt guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR) for receptor binding assays.

Meta-Analysis : Pool data from studies with comparable methodologies, applying heterogeneity tests (e.g., I² statistic) .

Advanced: What computational strategies predict this compound’s metabolic pathways and potential drug-drug interactions?

Answer:

In silico tools can prioritize metabolites for experimental validation:

- Molecular Docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using AutoDock Vina .

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to hepatic clearance rates.

Researchers must validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Basic: What ethical guidelines govern preclinical studies of this compound’s analgesic efficacy in animal models?

Answer:

Studies must comply with the ARRIVE 2.0 guidelines, emphasizing:

- Sample Size Justification : Power analysis to minimize animal use.

- Humane Endpoints : Predefined criteria for early termination to avoid undue suffering.

Ethical review boards require detailed protocols on anesthesia, postoperative care, and euthanasia methods .

Advanced: How can researchers address conflicting in vivo vs. in vitro data on this compound’s neurotoxicity?

Answer:

Contradictions may stem from:

- Blood-Brain Barrier (BBB) Penetration : In vitro models may lack BBB components.

- Metabolic Activation : Pro-neurotoxic metabolites formed in vivo but absent in cell cultures.

Methodological Solutions : - Use transwell co-cultures (e.g., astrocytes + neurons) to mimic BBB.

- Conduct comparative pharmacokinetic studies measuring parent drug and metabolites in plasma and brain tissue .

Basic: What literature review strategies identify gaps in this compound’s pharmacological research?

Answer:

- Database Searches : Use SciFinder and PubMed with MeSH terms like “this compound/pharmacokinetics” or “Opioid receptor kinetics.”

- Citation Chaining : Track seminal papers (e.g., Janssen’s 1950s work) via Web of Science.

- Gap Analysis Tools : VOSviewer to visualize understudied areas (e.g., long-term synaptic plasticity effects) .

Advanced: How do structural modifications of this compound influence its selectivity for opioid receptor subtypes?

Answer:

Systematic SAR studies require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products